4-Methyl-4-(trifluoromethyl)pyrrolidin-3-OL hydrochloride
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Overview
Description
4-Methyl-4-(trifluoromethyl)pyrrolidin-3-OL hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trifluoromethyl)pyrrolidin-3-OL hydrochloride typically involves the reaction of 4-methyl-4-(trifluoromethyl)pyrrolidine with hydrochloric acid. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trifluoromethyl)pyrrolidin-3-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Methyl-4-(trifluoromethyl)pyrrolidin-3-OL hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cancer.
Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trifluoromethyl)pyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(trifluoromethyl)pyrrolidine
- 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one
- 4-Methyl-4-(trifluoromethyl)pyrrolidin-3-amine
Uniqueness
4-Methyl-4-(trifluoromethyl)pyrrolidin-3-OL hydrochloride is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct electronic and steric properties, making the compound valuable for various chemical and biological applications .
Properties
Molecular Formula |
C6H11ClF3NO |
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Molecular Weight |
205.60 g/mol |
IUPAC Name |
4-methyl-4-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-5(6(7,8)9)3-10-2-4(5)11;/h4,10-11H,2-3H2,1H3;1H |
InChI Key |
YAYRDTZNGZIZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1O)C(F)(F)F.Cl |
Origin of Product |
United States |
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